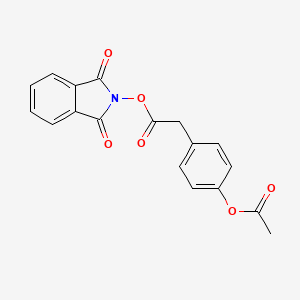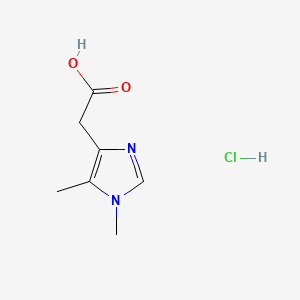![molecular formula C7H12ClNO3 B13572442 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves several steps. One common approach is the catalytic asymmetric Rautenstrauch reaction, which provides the desired intermediate with good enantiocontrol . Other methods include amide and ester reduction, alcohol methylation, and palladium-catalyzed reactions of aziridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using flow chemistry and biomass valorization techniques. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include phenylselenyl bromide for cyclization, ammonia for epoxide ring opening, and palladium catalysts for various transformations .
Major Products Formed: The major products formed from these reactions include bridged nitrone salts, carbocyclic nucleosides, and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has numerous applications in scientific research. It is used as a key synthetic intermediate in the total synthesis of several target molecules . Its unique structure makes it valuable in drug discovery, particularly for developing new pharmaceuticals with bioactive properties . Additionally, it is employed in photochemical transformations and palladium-catalyzed reactions .
Wirkmechanismus
The mechanism of action of 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to significant pharmacological effects, making it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 2-azabicyclo[3.2.1]octane and 8-oxa-3-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications.
Uniqueness: What sets 2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride apart is its unique combination of a nitrogen heterocycle and a cyclopentane ring, which provides distinct synthetic and pharmacological potential . Its ability to undergo various chemical reactions and its applications in drug discovery further highlight its uniqueness .
Eigenschaften
Molekularformel |
C7H12ClNO3 |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)7-3-5(8-4-7)1-2-11-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI-Schlüssel |
ATDNTZBATYXGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CC1NC2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)





![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13572435.png)
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)

